Crystallinity and Melting Point: 3-Pyridinyl Isomer vs. 4-Pyridinyl Isomer Facilitates Purification and Handling
The target compound, 3-(3-pyridinyl)-2-cyclohexen-1-one, is a crystalline solid with a melting point of 70–73 °C, as reported in the pioneering patent literature [1]. This crystallinity at near-ambient temperature offers a practical advantage: the compound can be purified by simple recrystallization rather than column chromatography, a critical factor during scale-up procurement. In contrast, many substituted analogs within the same patent family, such as 3-(2-methyl-5-pyridinyl)-2-cyclohexen-1-one, are obtained as oils requiring fractional distillation (b.p. 120–150 °C at 0.11 mm Hg) [1]. While a direct melting point for the 4-pyridinyl free base is not explicitly reported in this source, its commercial availability predominantly as the methanesulfonate salt (m.p. 178–181 °C) [1] suggests that the free base may have less favorable solid-state properties, necessitating salt formation for isolation. The 3-pyridinyl isomer thus provides a superior balance of crystallinity and free-base reactivity.
| Evidence Dimension | Physical state and melting point |
|---|---|
| Target Compound Data | Crystalline solid; m.p. 70–73 °C |
| Comparator Or Baseline | 3-(2-methyl-5-pyridinyl)-2-cyclohexen-1-one: oil, b.p. 120–150 °C/0.11 mm; 3-(4-pyridinyl)-2-cyclohexen-1-one: isolated as methanesulfonate salt, m.p. 178–181 °C |
| Quantified Difference | Target compound is a free-base crystalline solid; comparator is an oil or requires salt formation for solid isolation |
| Conditions | Physical characterization data from US4026900A patent examples |
Why This Matters
Crystallinity directly impacts ease of purification, solvent removal, and weighing accuracy during experimental setup, reducing procurement risk for multi-step synthesis programs.
- [1] Bell, M.R. et al. (1977) US4026900A - 3-(Pyridinyl)-2-cyclohexen-1-ones. Example A-6 (m.p. 70-73°C for 3-(3-pyridinyl) isomer) and Examples A-5, A-8 (oil / distillation data for substituted analogs). United States Patent and Trademark Office. View Source
